molecular formula C15H19N3O2S2 B2831895 N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide CAS No. 1706285-87-1

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide

Cat. No.: B2831895
CAS No.: 1706285-87-1
M. Wt: 337.46
InChI Key: AYYBXJSHOKHDIR-UHFFFAOYSA-N
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Description

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound combines a thiazole ring, a piperidine ring, and a benzenesulfonamide group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the thiazole or piperidine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide is unique due to its specific combination of thiazole, piperidine, and benzenesulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-22(20,14-6-2-1-3-7-14)17-11-13-5-4-9-18(12-13)15-16-8-10-21-15/h1-3,6-8,10,13,17H,4-5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYBXJSHOKHDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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